6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide
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Overview
Description
6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is a complex organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a triazine ring substituted with dihydroxy groups and an aminohexanehydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the nucleophilic substitution of cyanuric chloride with appropriate amines. For example, the reaction of cyanuric chloride with dihydroxyamine can yield 3,5-dihydroxy-1,2,4-triazine.
Substitution with Aminohexanehydrazide: The 3,5-dihydroxy-1,2,4-triazine can then be reacted with aminohexanehydrazide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as amines, alcohols, or thiols can be used in the presence of a base like sodium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazine derivatives.
Scientific Research Applications
6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide involves its interaction with specific molecular targets. For example, as a D-amino acid oxidase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of D-amino acids. This inhibition can enhance the bioavailability of therapeutic agents like D-serine, which acts as an agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound is structurally similar and also acts as a D-amino acid oxidase inhibitor.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have various substitutions on the triazine ring and are used in different applications, including herbicides and antitumor agents.
Uniqueness
6-[(3,5-Dihydroxy-1,2,4-triazin-6-yl)amino]hexanehydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit D-amino acid oxidase with high potency and selectivity sets it apart from other triazine derivatives .
Properties
IUPAC Name |
6-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]hexanehydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6O3/c10-13-6(16)4-2-1-3-5-11-7-8(17)12-9(18)15-14-7/h1-5,10H2,(H,11,14)(H,13,16)(H2,12,15,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAHAZXQPGKLDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC(=O)NN)CCNC1=NNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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